6-ethyl-3-methyl-N,N-dipropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-ethyl-3-methyl-N,N-dipropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring fused to a pyridine ring.
Preparation Methods
Chemical Reactions Analysis
6-ethyl-3-methyl-N,N-dipropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
6-ethyl-3-methyl-N,N-dipropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-ethyl-3-methyl-N,N-dipropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 6-ethyl-3-methyl-N,N-dipropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique structural features and chemical properties. Similar compounds include:
- 6-ethyl-3-propyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
These compounds share some structural similarities but differ in their functional groups and overall chemical behavior, making this compound unique in its applications and reactivity .
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
6-ethyl-3-methyl-N,N-dipropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-5-8-19(9-6-2)16(20)13-10-12(7-3)17-15-14(13)11(4)18-21-15/h10H,5-9H2,1-4H3 |
InChI Key |
JAFOLJNUVFDROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C2C(=NOC2=NC(=C1)CC)C |
Origin of Product |
United States |
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